5-Iodo-1-methyl-1H-imidazole

描述

Chemical Identity and Classification

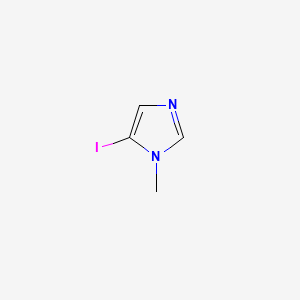

5-Iodo-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C₄H₅IN₂ and a molecular weight of 208.00 g/mol. The compound is registered under Chemical Abstracts Service number 71759-88-1 and carries the European Community number 635-333-6. Its International Union of Pure and Applied Chemistry name is 5-iodo-1-methylimidazole, reflecting the systematic nomenclature for substituted imidazole derivatives. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation CN1C=NC=C1I, which clearly indicates the positioning of the methyl and iodine substituents on the imidazole ring.

The molecular structure features a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with the methyl group attached to the nitrogen at position 1 and the iodine atom bonded to the carbon at position 5. This arrangement creates a unique electronic environment that influences the compound's reactivity and physical properties. The International Chemical Identifier key DPUVICGLBCCTDM-UHFFFAOYSA-N provides a standardized representation for database searches and chemical informatics applications. The compound exists as a white to off-white crystalline solid under standard conditions, with a melting point range of 103-104°C.

According to the patent classification system used by the United States Patent and Trademark Office, this compound falls under the category C07D, which encompasses heterocyclic compounds. More specifically, it belongs to the subcategory of compounds containing single heterocycles with nitrogen as the heteroatom. The systematic classification places it within the broader family of azoles, which are five-membered rings containing at least one nitrogen atom. The presence of two nitrogen atoms in the ring structure classifies it as an imidazole derivative, distinguishing it from other azole subclasses such as pyrazoles, which have nitrogen atoms in different positions.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry began in the early 1800s, coinciding with the broader advancement of organic chemistry as a scientific discipline. Brugnatelli's isolation of alloxan from uric acid in 1818 marked one of the earliest documented achievements in heterocyclic compound identification. This foundational work was followed by Dobereiner's production of furan compounds using sulfuric acid with starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834. These early discoveries established the framework for understanding the unique properties and potential applications of heterocyclic compounds.

The specific development of imidazole chemistry can be traced to 1858, when German chemist Heinrich Debus first reported the synthesis of imidazole itself. Debus demonstrated that glyoxal, formaldehyde, and ammonia could be condensed to form imidazole, which was originally named glyoxaline. Although this synthesis produced relatively low yields, it established the fundamental synthetic approach that continues to be used for generating carbon-substituted imidazoles. Various imidazole derivatives had been discovered as early as the 1840s, but Debus's work provided the first systematic understanding of imidazole structure and synthesis.

The evolution of halogenated imidazole chemistry gained significant momentum in the late 19th and early 20th centuries as researchers recognized the pharmaceutical potential of these compounds. The systematic halogenation of imidazoles became an established synthetic methodology for producing pharmaceutical precursors, particularly for compounds such as histamine, histidine, and alkaloids like pilocarpine. The development of efficient halogenation procedures using quaternary ammonium salt catalysts in the presence of alkali metal hypohalites or alkaline earth metal hypohalites represented a significant advancement in synthetic methodology.

The Royal Society of Chemistry established its Heterocyclic Group in 1967, with approval from the Chemical Society on April 5th of that year. The first chairman was Alan Katritzky, and the first secretary and treasurer was Gurnos Jones. This institutional recognition reflected the growing importance of heterocyclic chemistry in both academic research and industrial applications. In 2001, the group expanded its scope and renamed itself the Heterocyclic and Synthesis Group to reflect the broader interests of its membership in synthetic organic chemistry.

Significance in Imidazole Chemistry

Imidazole and its derivatives occupy a central position in biological systems, with the imidazole ring serving as a fundamental structural component in numerous essential biomolecules. The amino acid histidine contains an imidazole side chain that plays crucial roles in protein structure and enzyme function, particularly in metal cofactor binding as observed in hemoglobin. This biological significance has driven extensive research into imidazole-based compounds for pharmaceutical applications, with imidazole derivatives demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

The electronic characteristics of the imidazole ring, featuring three carbon atoms and two nitrogen atoms with electron-rich properties, enable these compounds to readily bind with various enzymes, proteins, and receptors. This binding capacity distinguishes imidazole derivatives from other heterocyclic ring systems and contributes to their exceptional pharmaceutical potential. Research has demonstrated that imidazole-based compounds can function through multiple mechanisms of action, including topoisomerase II catalytic inhibition, focal adhesion kinase inhibition, c-MYC G-quadruplex deoxyribonucleic acid stabilization, and aurora kinase inhibition.

This compound specifically contributes to this chemical landscape through its unique substitution pattern, which provides distinct reactivity profiles for synthetic applications. The presence of the iodine atom at the 5-position enables various nucleophilic substitution reactions, while the methyl group at the 1-position influences the electronic distribution within the ring system. This combination of substituents makes the compound particularly valuable as a synthetic intermediate for constructing more complex imidazole-containing molecules.

The compound's role in pharmaceutical synthesis extends beyond its immediate chemical properties to encompass its function as a building block for developing novel therapeutic agents. Its ability to undergo various chemical transformations, including substitution reactions with nucleophiles, oxidation processes, and reduction reactions, makes it a versatile starting material for medicinal chemistry applications. The growing interest in imidazole-based supramolecular complexes as medicinal agents has further highlighted the importance of substituted imidazoles like this compound in modern drug discovery efforts.

Relationship to Other Halogenated Imidazoles

The family of halogenated 1-methylimidazoles represents a series of closely related compounds that share structural similarities while exhibiting distinct chemical and physical properties based on their halogen substituents. 5-Chloro-1-methylimidazole, with the molecular formula C₄H₅ClN₂ and a molecular weight of 116.55 g/mol, serves as the lightest member of this series. This compound exists as a liquid at room temperature and demonstrates different reactivity patterns compared to its heavier halogen analogs. The chloro derivative exhibits specific applications in synthetic chemistry, particularly in reactions where milder halogenating conditions are required.

5-Bromo-1-methylimidazole occupies an intermediate position within the halogenated series, with a molecular formula of C₄H₅BrN₂ and a molecular weight of 161.00 g/mol. This compound typically appears as a white to tan crystalline solid with a melting point range of 38-43°C. The bromine substituent provides a balance between reactivity and stability that makes this compound particularly useful in cross-coupling reactions and other synthetic transformations where moderate leaving group ability is desired. The compound's crystalline nature and relatively low melting point facilitate its handling and purification in laboratory settings.

The progression from chlorine to bromine to iodine as substituents in the 1-methylimidazole series demonstrates clear trends in molecular weight, physical state, and chemical reactivity. The increasing atomic size and decreasing electronegativity of the halogens moving down the periodic table result in progressively longer carbon-halogen bond lengths and decreased bond strengths. This trend manifests in the enhanced leaving group ability of iodine compared to bromine and chlorine, making this compound particularly reactive in nucleophilic substitution reactions.

The electronic effects of halogen substitution also vary systematically across this series, with iodine exhibiting the strongest polarizability and the most pronounced influence on the electronic distribution within the imidazole ring. These electronic differences translate into distinct spectroscopic properties, reaction mechanisms, and synthetic applications for each halogenated derivative. The density values for these compounds reflect the increasing atomic mass of the halogen substituents, with this compound exhibiting the highest density at 2.1±0.1 g/cm³.

The synthetic methodologies for preparing these halogenated imidazoles share common principles while requiring specific adaptations for each halogen. The general approach involves electrophilic halogenation of 1-methylimidazole using appropriate halogenating agents under controlled conditions. The choice of halogenating agent, reaction conditions, and purification methods must be tailored to accommodate the specific properties of each halogen and the resulting product. These considerations include factors such as reaction temperature, solvent selection, and the use of catalysts or promoters to achieve optimal yields and selectivity.

属性

IUPAC Name |

5-iodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVICGLBCCTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361582 | |

| Record name | 5-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71759-88-1 | |

| Record name | 5-Iodo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71759-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

a) Use of Iodine Monochloride (ICl)

This method employs iodine monochloride as the iodinating agent, which reacts with 1-methylimidazole in a polar solvent like acetonitrile. The reaction proceeds under mild conditions with high regioselectivity.

b) Iodine with Catalytic Acids

In this approach, iodine is used in combination with catalytic amounts of acids such as sulfuric acid or trifluoroacetic acid. The acidic medium enhances the electrophilicity of iodine, promoting selective iodination at the 5-position.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Iodination | I₂, H₂O₂/NaOCl | Room temperature, aqueous | Simple, high selectivity | Requires oxidizing agents |

| Continuous Flow Synthesis | I₂ or ICl | Automated reactors | Scalable, reproducible | Higher initial setup cost |

| Iodine Monochloride (ICl) | ICl | Polar solvents | Mild conditions | Limited availability of ICl |

| Acid-Catalyzed Iodination | I₂, H₂SO₄/CF₃COOH | Acidic medium | Enhanced electrophilicity | Corrosive reagents |

Optimization Strategies

To improve yield and purity:

- Temperature Control: Maintaining optimal temperatures prevents side reactions.

- Stoichiometry: Precise control over reagent ratios ensures complete conversion without excess byproducts.

- Purification Techniques: Recrystallization from ethanol or chromatography can be employed to isolate high-purity products.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

5-Iodo-1-methyl-1H-imidazole serves as an important building block in the synthesis of more complex organic molecules. Its iodo group enhances its reactivity, allowing for various substitution reactions that are crucial in organic synthesis. This compound can be utilized to create diverse derivatives with tailored functionalities, making it valuable in the development of new materials and pharmaceuticals .

Biological Applications

Antimicrobial and Antifungal Properties

Research has demonstrated the potential of this compound as a bioactive compound with notable antimicrobial and antifungal activities. In comparative studies, it exhibited potent antifungal effects against Candida albicans, with a minimum inhibitory concentration (MIC) lower than several standard antifungal agents. This suggests its potential as an effective treatment option in antifungal therapies .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promising cytotoxic effects. A study evaluated its impact on HCT116 colon cancer cells, revealing an IC50 value of 0.50 μM, indicating significant inhibition of cell proliferation compared to control groups. Such findings highlight its potential role in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic efficacy .

Pharmacological Insights

Mechanisms of Action

The pharmacological activity of this compound is attributed to its interaction with various biological targets. It has been observed to modulate key signaling pathways, influencing cellular processes such as proliferation and differentiation. For instance, it affects the MAPK/ERK signaling pathway, which is crucial for cell growth and survival .

Enzyme Interaction

The compound interacts with cytochrome P450 enzymes, where the nitrogen atom in the imidazole ring binds to the heme iron atom, affecting the enzyme's catalytic activity. This interaction underscores its potential as a lead compound in drug development aimed at modulating enzyme functions .

Industrial Applications

Material Science

In industrial applications, this compound is utilized in the production of materials with specific properties, such as conductive polymers and catalysts. Its unique chemical structure allows for the development of innovative materials that can be applied in electronics and other advanced technologies .

Data Table: Summary of Biological Activities

Study on Antifungal Activity

A comparative study highlighted that this compound demonstrated significant antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections.

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on colon cancer cells (HCT116), revealing promising results that support further exploration in cancer therapeutics.

作用机制

The mechanism of action of 5-Iodo-1-methyl-1H-imidazole depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. In chemical reactions, the imidazole ring can act as a nucleophile or electrophile, depending on the reaction conditions.

相似化合物的比较

Positional Isomers

4-Iodo-1-methyl-1H-imidazole (CAS 71759-87-0) and 2-Iodo-1-methyl-1H-imidazole (CAS 37067-95-1) are positional isomers differing in iodine substitution (positions 4 and 2, respectively). Key differences include:

Comparison with Halogenated Analogs

Brominated Derivatives

5-Bromo-1-methyl-1H-imidazole (CAS 1003-21-0) and 5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS 53484-15-4) differ in halogen type and ring structure:

Comparison with Nitroimidazoles

5-Nitro-1H-imidazole (CAS 3034-38-6) differs in functional group (nitro vs. iodo):

Physicochemical and Commercial Comparison

生物活性

5-Iodo-1-methyl-1H-imidazole (5-IMI) is a derivative of imidazole that has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-IMI is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 1-position of the imidazole ring. This structural configuration contributes to its unique chemical reactivity and biological activity. The compound is known to be soluble in polar solvents, which enhances its bioavailability in biological systems .

5-IMI exerts its biological effects through several mechanisms:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, where the nitrogen atom in the imidazole ring binds to the heme iron, influencing enzyme catalytic activity .

- Cellular Signaling Pathways : The compound modulates important signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

- Inhibition of Enzymatic Activity : 5-IMI may act as an enzyme inhibitor by binding to active sites and preventing substrate access, which can alter metabolic processes within cells .

Antifungal Properties

5-IMI has been primarily studied for its antifungal properties. Research indicates that it demonstrates significant antifungal activity against various fungal strains, making it a candidate for further exploration in antifungal drug development .

Cytotoxicity Studies

A study investigating the cytotoxic effects of imidazole derivatives, including 5-IMI, revealed that these compounds could induce cell death in certain cancer cell lines. The cytotoxicity was assessed using various assays, highlighting 5-IMI's potential as a therapeutic agent in oncology .

Biochemical Interactions

5-IMI is involved in various biochemical reactions, influencing enzyme activity and protein interactions. Its interaction with biomolecules can lead to significant changes in cellular functions:

| Biochemical Interaction | Effect |

|---|---|

| Cytochrome P450 | Modulation of drug metabolism |

| MAPK/ERK pathway | Altered cell proliferation |

| Enzyme inhibition | Disruption of metabolic pathways |

Study on Antifungal Activity

In a comparative study of various imidazole derivatives, 5-IMI exhibited potent antifungal effects against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antifungal agents, suggesting its potential as an effective treatment option .

Cytotoxicity Assessment

A recent study evaluated the cytotoxicity of 5-IMI on HCT116 colon cancer cells. The results indicated an IC50 value of 0.50 μM, demonstrating significant inhibition of cell proliferation compared to control groups. This suggests that 5-IMI may have promising applications in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。